Yemuoside YM(9)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

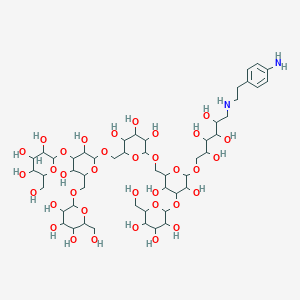

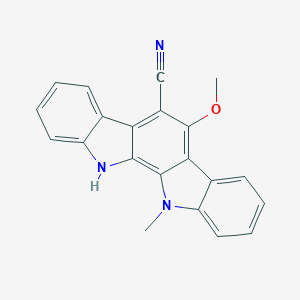

Yemuoside YM(9) is a natural product isolated from the roots of Polygala tenuifolia. It belongs to the triterpenoid saponin family and has been found to exhibit a range of pharmacological activities. The compound has been widely studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, depression, anxiety, and cancer.

Aplicaciones Científicas De Investigación

1. Chemical Composition and Structure

- Yemuoside YM(9), a nortriterpenoid saponin, was isolated from Stauntonia chinensis, and its structure was elucidated based on chemical and physicochemical evidence (Wang et al., 1990).

2. Potential Pharmacological Activities

- Research has identified various triterpenoid glycosides, including yemuoside YM(26-35), from Stauntonia chinensis. These compounds were investigated for their inhibitory activity on the release of inflammatory mediators like nitric oxide, TNF-alpha, and IL-6. This study suggests the potential of yemuosides in contributing to the anti-inflammatory effects of Stauntonia chinensis (Gao et al., 2009).

3. Biochemical Transformations and Clinical Value

- The study by Gao et al. (2009) also proposes a concept of "traditional medicine's prodrug characteristic" for yemuosides. This concept suggests that the major components of certain traditional medicines, like yemuosides, might not be directly biologically active but could undergo biochemical transformations in vivo to produce active metabolites. This transformation could explain the clinical value of Stauntonia chinensis in traditional medicine, particularly for its anti-inflammatory effects.

4. Overview of Related Compounds

- Numerous nortriterpenoid saponins, including yemuoside YM7, YM11, YM13, and YM14, have been isolated from Stauntonia chinensis. These compounds provide insight into the diverse chemical nature and potential biological activities of yemuosides (Wang, Yu, Liang, Watanabe, Tamai, & Omura, 1989).

Propiedades

IUPAC Name |

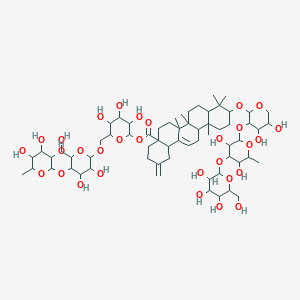

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H102O30/c1-24-11-16-64(59(82)94-56-47(79)43(75)40(72)32(89-56)23-84-53-48(80)44(76)50(31(21-66)88-53)91-54-45(77)41(73)36(68)25(2)85-54)18-17-62(7)27(28(64)19-24)9-10-34-61(6)14-13-35(60(4,5)33(61)12-15-63(34,62)8)90-58-52(38(70)29(67)22-83-58)93-57-49(81)51(37(69)26(3)86-57)92-55-46(78)42(74)39(71)30(20-65)87-55/h9,25-26,28-58,65-81H,1,10-23H2,2-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNYXFCBCCJLPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H102O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128553-98-0 |

Source

|

| Record name | Yemuoside YM(9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128553980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)